2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine
Description
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by two chlorine atoms at the 2- and 6-positions and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The electron-withdrawing nature of the -CF₃ groups enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions, while the chlorine atoms contribute to stability and modulate reactivity .
Properties
IUPAC Name |
2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXTSKOBMAJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371162 | |
| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142889-02-9 | |
| Record name | 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142889-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Pathway
The most widely reported method begins with 2-chloro-5-(chloromethyl)pyridine as the precursor. Chlorination at the methyl group using gaseous chlorine at 75–80°C produces 2-chloro-5-(trichloromethyl)pyridine, followed by on-ring chlorination catalyzed by antimony trichloride (SbCl₃) at 125–140°C to yield 2,3-dichloro-5-(trichloromethyl)pyridine. Subsequent fluorination with anhydrous hydrogen fluoride (HF) at 120–135°C replaces trichloromethyl groups with trifluoromethyl groups, forming the target compound (Fig. 1).
Key Conditions:
Catalytic Advancements
Antimony trichloride outperforms traditional catalysts like tungsten hexachloride (WCl₆) by reducing reaction time from 24 hours to 8–10 hours and improving yield from 65% to 92%. The recyclability of SbCl₃ further enhances cost efficiency, with >95% recovery after three cycles.
Vapor-Phase Catalytic Fluorination
Reactor Design and Process Flow
A two-stage vapor-phase reactor system is employed for large-scale production (Fig. 2):
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Fluidized-Bed Phase : 3-Picoline undergoes methyl chlorination and fluorination at 300–400°C using AlF₃/CrF₃ catalysts, forming 3-(trifluoromethyl)pyridine.
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Empty-Phase Chlorination : Nuclear chlorination at 450–600°C introduces chlorine atoms at the 2 and 6 positions, yielding 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine.
Performance Metrics:
Catalyst Optimization
Chromium-doped aluminum fluoride (AlF₃/CrF₃) exhibits superior activity due to enhanced Lewis acidity, achieving 92% selectivity for the 2,6-dichloro isomer at 550°C. By contrast, nickel-based catalysts favor 2,3-dichloro byproducts, reducing target compound yields to <60%.
Nucleophilic Aromatic Substitution
Reaction Mechanism
This method substitutes nitro or amino groups on pre-halogenated pyridines. For example, 2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine reacts with potassium bis(trifluoromethyl)imide [(CF₃)₂NK] in tetrahydrofuran (THF) at 100°C under 8 kbar pressure, replacing nitro groups with trifluoromethyl groups.
Critical Parameters:
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Solvent: THF or dimethylformamide (DMF)
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Pressure: 6–10 kbar
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Yield: 68–74%
Limitations
Side reactions, such as dehalogenation at high temperatures, reduce purity. Post-reaction distillation at 150–160°C (0.1 mmHg) is required to isolate the target compound at >99% purity.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Chlorination-Fluorination | 92% | 99.5% | High | $$ |
| Vapor-Phase | 85% | 98% | Very High | $$$ |
| Nucleophilic Substitution | 74% | 99% | Moderate | $$$$ |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions often require catalysts and are carried out under controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis of Agrochemicals
The compound is primarily utilized as a key intermediate in the development of agrochemical products. Notably, it plays a crucial role in the synthesis of several herbicides and fungicides that are essential for modern agriculture.
- Fluazinam : This is a potent fungicide derived from 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine. It exhibits high efficacy against a range of fungal pathogens by interfering with their respiratory processes. The trifluoromethyl group contributes to its increased biological activity compared to other derivatives .
- Crop Protection Products : The compound is involved in the production of various crop protection agents. Its derivatives have been shown to protect crops from pests while minimizing toxicity to humans and non-target organisms. The demand for such compounds is increasing due to the need for sustainable agricultural practices .
Pharmaceutical Applications
In addition to its agricultural uses, this compound serves as a precursor in the pharmaceutical industry.
- Tipranavir : This anti-HIV drug is synthesized using intermediates derived from this compound. Tipranavir acts by inhibiting the HIV protease enzyme, thereby preventing viral replication. The incorporation of trifluoromethyl groups enhances its pharmacological properties .
- Felezonexor : Another pharmaceutical application involves its use in synthesizing felezonexor, which is currently undergoing clinical trials for various therapeutic uses .
Chemical Reactivity and Synthesis Techniques
The chemical reactivity of this compound allows for diverse synthetic pathways:
- Nucleophilic Aromatic Substitution : The compound readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of its substituents. This allows for the introduction of various nucleophiles, such as amines, resulting in a wide array of substituted pyridine derivatives.
- Synthesis Methods : Various methods have been developed for synthesizing this compound. A notable one-pot multistep reaction involves the condensation of malononitrile with triethyl orthoformate followed by acidification and diazotization to yield high yields of the desired product.
Table 1: Key Agrochemical Products Derived from this compound
| Product Name | Type | Mechanism of Action | Market Status |
|---|---|---|---|
| Fluazinam | Fungicide | Inhibits respiration in fungi | Commercialized |
| Tipranavir | Antiviral | Inhibits HIV protease | Commercialized |
| Felezonexor | Antiviral | Inhibits viral replication | Clinical Trials |
Table 2: Synthesis Techniques for this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| One-Pot Multistep Reaction | Condensation with malononitrile and triethyl orthoformate followed by acidification | High |
| Nucleophilic Aromatic Substitution | Reaction with cyclic amines at elevated temperatures | Near Quantitative |
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine and its derivatives often involves interaction with specific molecular targets. For example, in agrochemicals, it may inhibit key enzymes or disrupt cellular processes in pests. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural Analogues and Reactivity
2,6-Dichloro-3,5-bis[(trifluoromethyl)sulfonyl]nitrobenzene
This compound, studied by Boiko et al. (1987), shares structural similarities with the target pyridine derivative but replaces the pyridine core with a nitrobenzene ring. The -CF₃ and -SO₂CF₃ groups significantly increase electrophilicity, enabling rapid nucleophilic aromatic substitution (SNAr). However, the benzene ring lacks the inherent directing effects of pyridine’s nitrogen atom, leading to divergent regioselectivity in reactions .
3,5-Bis(trifluoromethyl)benzene Derivatives
Evidenced in pyrrolidine-based organocatalyst synthesis (Tu et al., 2015), 3,5-bis(trifluoromethyl)benzene derivatives exhibit comparable electronic effects but lack the pyridine scaffold.
Chlorinated Pyridines with Fluorinated Substituents
This difference impacts reaction kinetics; for example, the 2,6-dichloro derivative may exhibit slower SNAr due to steric shielding of reactive sites .
Physicochemical Properties
Research Findings
- Nucleophilic Substitution : Boiko et al. (1987) demonstrated that 2,6-dichloro-3,5-bis[(trifluoromethyl)sulfonyl]nitrobenzene undergoes SNAr with amines at room temperature, whereas the pyridine analogue likely requires harsher conditions due to steric hindrance .
- Catalytic Utility : The -CF₃ groups in pyrrolidine-thiourea catalysts (Tu et al., 2015) enhance enantioselectivity in Michael additions, suggesting similar benefits if integrated into pyridine-based catalysts .
Biological Activity
2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities and applications in the agrochemical and pharmaceutical industries. This article explores its biological mechanisms, cellular effects, and potential therapeutic applications based on various research findings.
The compound features a pyridine ring with two chlorine atoms and two trifluoromethyl groups. The presence of these electronegative fluorine atoms enhances its reactivity and interaction with biological molecules. The unique structure contributes to its pharmacological properties, making it a candidate for further research in medicinal chemistry.
Target of Action : The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to affect metabolic pathways by modulating enzyme activity through competitive inhibition or activation.
Mode of Action : The compound engages in oxidative addition reactions with electrophilic organic groups, leading to the formation of new bonds. This process is crucial for its activity against specific biological targets.
Biochemical Pathways : The trifluoromethyl groups significantly influence the binding affinity of the compound to biomolecules. Studies indicate that it can interact with enzymes involved in metabolic processes, potentially leading to altered cellular functions .
Cellular Effects
Research has demonstrated that this compound affects various cellular processes:
- Cell Signaling : It modulates key signaling pathways, influencing gene expression and cellular metabolism. For instance, it can alter the activity of signaling molecules, leading to downstream effects on cell proliferation and survival.
- Gene Expression : The compound has been observed to impact the expression of genes related to metabolic processes, thereby affecting energy production within cells.
- Cell Viability and Proliferation : In vitro studies show that this compound can inhibit the growth of certain cancer cell lines while exhibiting low toxicity towards non-tumorigenic cells. For example, it has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antitumor Activity : A study evaluated the effects of various trifluoromethyl-pyridine derivatives on TNBC cell lines. Results indicated that certain derivatives exhibited growth inhibition in cancer cells while sparing normal cells .
- Enzyme Interaction : Research indicated that this compound could bind to active sites on enzymes involved in critical biochemical pathways. This binding often leads to inhibition of enzymatic activity, which is beneficial in therapeutic contexts where enzyme overactivity is a concern.
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine, and how can researchers validate product purity?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and trifluoromethylation of pyridine derivatives. A common approach involves nucleophilic aromatic substitution (NAS) using chlorinating agents (e.g., POCl₃) followed by trifluoromethylation via copper-mediated cross-coupling. Validation of purity requires multi-modal characterization:
- NMR Spectroscopy : Confirm substitution patterns using and NMR.
- FTIR : Identify C-F (1100–1200 cm) and C-Cl (550–850 cm) stretches.
- HPLC-MS : Quantify purity and detect trace impurities .
Cross-referencing with computational predictions (e.g., PubChem data) ensures structural accuracy .
Q. How can researchers characterize the electronic and steric effects of substituents in this compound?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron-withdrawing effects of Cl and CF₃ groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Experimental Probes :
- Kinetic studies under varying steric conditions (e.g., bulky vs. small nucleophiles).
- Hammett plots to quantify substituent electronic contributions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., transition state searches using Nudged Elastic Band methods) with high-throughput experimentation. For example:
Pathway Identification : Use software like GRRM or Gaussian to map potential reaction pathways.
Condition Screening : Apply Design of Experiments (DoE) to test predicted conditions (e.g., temperature, solvent polarity).
Feedback Loop : Refine computational models using experimental kinetic data .
Table 1 : Computational-Experimental Feedback Loop
| Step | Method | Outcome |
|---|---|---|
| 1 | Quantum chemical calculations | Identify low-energy pathways |
| 2 | Factorial design experiments | Optimize yield and selectivity |
| 3 | Data-driven model refinement | Reduce trial-and-error cycles |
Q. What experimental design strategies resolve contradictory data in fluorination reactions involving this compound?
- Methodological Answer : Conflicting results (e.g., variable yields in fluorination steps) can arise from uncontrolled factors like moisture or catalyst decomposition. Use:
- Factorial Design : Systematically vary factors (e.g., catalyst loading, reaction time) to identify interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables.
- Robustness Testing : Introduce intentional perturbations (e.g., ±5% reagent variance) to assess reproducibility .
Q. What reactor design considerations are critical for scaling up exothermic reactions involving this compound?
- Methodological Answer :
- Heat Management : Use microreactors or continuous flow systems to dissipate heat in highly exothermic steps (e.g., trifluoromethylation).
- CFD Simulations : Model fluid dynamics and temperature gradients to prevent hotspots.
- Scale-Down Validation : Mimic industrial conditions using lab-scale reactors with identical geometry and mixing profiles .
Q. How can researchers stabilize reactive intermediates during the synthesis of this compound?
- Methodological Answer :
- In Situ Generation : Avoid isolating unstable intermediates (e.g., pyridyne species) by coupling steps in one pot.
- Low-Temperature Quenching : Use cryogenic conditions (-78°C) with aprotic solvents (e.g., THF).
- Protective Additives : Introduce stabilizing ligands (e.g., DMPU) or scavengers for reactive byproducts .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies between computational predictions and experimental outcomes in substitution reactions?
- Methodological Answer :
- Error Source Identification : Check for solvent effects (implicit vs. explicit solvation models) or overlooked transition states.
- Sensitivity Analysis : Vary computational parameters (e.g., basis set, functional) to assess prediction robustness.
- Experimental Calibration : Validate key intermediates (e.g., via trapping with stable nucleophiles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
